Cas no 118115-84-7 (1-(Piperidin-2-yl)ethane-1-thiol)

1-(Piperidin-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 1-(PIPERIDIN-2-YL)ETHANE-1-THIOL
- EN300-1288352
- 118115-84-7
- AKOS006355215
- 2-Piperidinemethanethiol, α-methyl-
- 1-(Piperidin-2-yl)ethane-1-thiol
-
- インチ: 1S/C7H15NS/c1-6(9)7-4-2-3-5-8-7/h6-9H,2-5H2,1H3
- InChIKey: XHHJGSMAISFKPL-UHFFFAOYSA-N
- ほほえんだ: SC(C)C1CCCCN1
計算された属性
- せいみつぶんしりょう: 145.09252066g/mol
- どういたいしつりょう: 145.09252066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 85
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 13Ų
じっけんとくせい
- 密度みつど: 0.954±0.06 g/cm3(Predicted)
- ふってん: 219.1±13.0 °C(Predicted)
- 酸性度係数(pKa): 9.59±0.10(Predicted)
1-(Piperidin-2-yl)ethane-1-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288352-10000mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1288352-5000mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 5000mg |
$2650.0 | 2023-10-01 | ||
Enamine | EN300-1288352-1.0g |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288352-500mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 500mg |
$877.0 | 2023-10-01 | ||
Enamine | EN300-1288352-250mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 250mg |
$840.0 | 2023-10-01 | ||
Enamine | EN300-1288352-50mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 50mg |
$768.0 | 2023-10-01 | ||
Enamine | EN300-1288352-2500mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1288352-100mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1288352-1000mg |
1-(piperidin-2-yl)ethane-1-thiol |
118115-84-7 | 1000mg |
$914.0 | 2023-10-01 |
1-(Piperidin-2-yl)ethane-1-thiol 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
1-(Piperidin-2-yl)ethane-1-thiolに関する追加情報
Research Brief on 1-(Piperidin-2-yl)ethane-1-thiol (CAS: 118115-84-7) in Chemical Biology and Pharmaceutical Applications
1-(Piperidin-2-yl)ethane-1-thiol (CAS: 118115-84-7) is a sulfur-containing piperidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders and infectious diseases. Recent studies have highlighted its role as a building block for novel drug candidates, owing to its unique structural features that enable interactions with biological targets such as enzymes and receptors.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(Piperidin-2-yl)ethane-1-thiol in the development of selective inhibitors for gamma-secretase, an enzyme implicated in Alzheimer's disease. The researchers utilized the thiol moiety of the compound to form covalent bonds with the enzyme's active site, resulting in improved inhibitory potency and selectivity compared to previous analogs. This approach opens new avenues for designing next-generation therapeutics for neurodegenerative diseases.
In the field of antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 1-(Piperidin-2-yl)ethane-1-thiol exhibit potent activity against drug-resistant bacterial strains, including MRSA. The study identified that the compound's ability to disrupt bacterial cell wall synthesis, combined with its favorable pharmacokinetic properties, makes it a promising scaffold for developing novel antibiotics. Particularly noteworthy was the compound's low cytotoxicity against human cells, suggesting a wide therapeutic window.
From a chemical biology perspective, 1-(Piperidin-2-yl)ethane-1-thiol has emerged as a valuable tool for protein modification studies. A 2024 Nature Chemical Biology paper described its use as a thiol-reactive probe for mapping cysteine residues in complex proteomes. The researchers capitalized on the compound's specific reactivity and introduced a click chemistry handle, enabling precise labeling and identification of druggable cysteine sites in various disease-relevant proteins.
The synthetic accessibility of 1-(Piperidin-2-yl)ethane-1-thiol has also been improved through recent methodological advancements. A Green Chemistry publication (2023) reported an environmentally benign synthesis route using biocatalytic approaches, achieving higher yields (85%) with reduced waste generation compared to traditional methods. This development addresses the growing need for sustainable production of pharmaceutical intermediates while maintaining high purity standards required for medicinal applications.
Looking forward, the unique properties of 1-(Piperidin-2-yl)ethane-1-thiol position it as a multifaceted tool in drug discovery and chemical biology. Current research directions include exploring its potential in targeted protein degradation strategies and as a ligand for metal-catalyzed bioorthogonal reactions. As the understanding of its structure-activity relationships deepens, we anticipate seeing more innovative applications of this compound in addressing unmet medical needs across various therapeutic areas.
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